Array ( [bid] => 14782211 ) Buy N-Cyclopropyl L-Valinamide

N-Cyclopropyl L-Valinamide

Catalog No.
S15376698
CAS No.
M.F
C8H16N2O
M. Wt
156.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclopropyl L-Valinamide

Product Name

N-Cyclopropyl L-Valinamide

IUPAC Name

2-amino-N-cyclopropyl-3-methylbutanamide

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

InChI

InChI=1S/C8H16N2O/c1-5(2)7(9)8(11)10-6-3-4-6/h5-7H,3-4,9H2,1-2H3,(H,10,11)

InChI Key

SUGIDOGORBKDKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CC1)N

N-Cyclopropyl L-Valinamide is a chemical compound characterized by the molecular formula C8_8H16_{16}N2_2O. It is a derivative of the essential amino acid L-valine, featuring a cyclopropyl group attached to the nitrogen atom of the amide functional group. This unique structure imparts distinct chemical and biological properties, making N-Cyclopropyl L-Valinamide a subject of interest in various fields, including medicinal chemistry and biochemistry. The compound is typically synthesized under mild conditions, often utilizing coupling reagents to facilitate the formation of the amide bond.

  • Oxidation: The compound can be oxidized to yield corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The amide group can be reduced to form an amine, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The cyclopropyl group may be substituted with other functional groups under suitable conditions, employing reagents like halogens or organometallic compounds.

These reactions enable the modification of N-Cyclopropyl L-Valinamide, allowing for the exploration of its derivatives and their potential applications.

N-Cyclopropyl L-Valinamide exhibits notable biological activity, particularly in its interactions with specific molecular targets such as enzymes and receptors. The presence of the cyclopropyl group enhances its binding affinity and selectivity for these targets, which may lead to various biological effects. Research has indicated potential applications in enzyme inhibition and modulation of protein interactions, contributing to its relevance in drug discovery and therapeutic development.

The synthesis of N-Cyclopropyl L-Valinamide commonly involves the reaction between L-valine and cyclopropylamine. This process typically requires a solvent such as dichloromethane or tetrahydrofuran and may be facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide. The reaction conditions are often mild, allowing for effective formation of the amide bond while minimizing side reactions. Purification methods such as recrystallization or chromatography are employed to isolate the final product.

In industrial settings, automated reactors and continuous flow systems may be utilized to enhance efficiency and yield during large-scale production. Advanced purification techniques like high-performance liquid chromatography are also implemented to ensure high purity levels of N-Cyclopropyl L-Valinamide.

N-Cyclopropyl L-Valinamide has several applications across various scientific domains:

  • Chemistry: It serves as a building block in synthesizing more complex molecules.
  • Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
  • Medicine: Research explores its therapeutic applications in drug development, particularly in targeting specific diseases.
  • Industry: It is utilized in producing specialty chemicals and materials.

These diverse applications underscore the significance of N-Cyclopropyl L-Valinamide in both research and industrial contexts.

Studies on N-Cyclopropyl L-Valinamide's interactions with biological targets have revealed insights into its mechanism of action. The cyclopropyl group plays a crucial role in modulating binding affinities and selectivities for various enzymes and receptors. This characteristic makes it valuable for investigating protein-ligand interactions and understanding enzyme mechanisms. Ongoing research aims to elucidate specific pathways influenced by this compound, contributing to its potential therapeutic utility.

Several compounds share structural similarities with N-Cyclopropyl L-Valinamide, allowing for comparative analysis:

Compound NameStructural Features
N-Cyclopropyl L-AlaninamideDerived from alanine; similar cyclopropyl attachment
N-Cyclopropyl L-LeucinamideContains a leucine backbone; retains cyclopropyl group
N-Cyclopropyl L-IsoleucinamideDerived from isoleucine; different side chain
N-Benzyl L-ValinamideBenzyl group instead of cyclopropyl; similar backbone

Uniqueness

N-Cyclopropyl L-Valinamide's uniqueness lies in its specific structural features, particularly the cyclopropyl group attached to the nitrogen atom. This configuration influences its reactivity and interactions with biological targets, setting it apart from other similar compounds. Its distinct properties make it a valuable candidate for further research and application in medicinal chemistry.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

156.126263138 g/mol

Monoisotopic Mass

156.126263138 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

Explore Compound Types